molecular formula C19H20F3NO2 B14796512 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B14796512
M. Wt: 351.4 g/mol
InChI Key: RZNUDZFJIOLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, and a trifluorophenyl group attached via an ethyl chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to form dihydro derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.

Properties

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

IUPAC Name

6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3

InChI Key

RZNUDZFJIOLNCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.